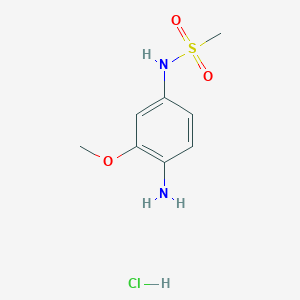

n-(4-amino-3-methoxyphenyl)methanesulfonamide hcl

Beschreibung

N-(4-Amino-3-methoxyphenyl)methanesulfonamide HCl is a methanesulfonamide derivative featuring a substituted phenyl ring with amino and methoxy groups at the 4- and 3-positions, respectively. Its molecular formula is C₈H₁₁ClN₂O₃S, with a molecular weight of 278.40 (free base) + 36.46 (HCl) . The compound has a relative density of 1.384 g/cm³ and serves as a critical intermediate in synthesizing anticancer agents like Amsacrine . Additionally, it is utilized as a mediator (OX0245) in electrochemical sensors for detecting Δ9-tetrahydrocannabinol (Δ9-THC) in undiluted saliva, demonstrating high specificity and adaptability in point-of-care diagnostics .

Eigenschaften

IUPAC Name |

N-(4-amino-3-methoxyphenyl)methanesulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O3S.ClH/c1-13-8-5-6(3-4-7(8)9)10-14(2,11)12;/h3-5,10H,9H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWXSODKMZNUMBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)NS(=O)(=O)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40482629 | |

| Record name | n-(4-amino-3-methoxyphenyl)methanesulfonamide hcl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40482629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83209-83-0 | |

| Record name | Methanesulfonamide, N-(4-amino-3-methoxyphenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83209-83-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | n-(4-amino-3-methoxyphenyl)methanesulfonamide hcl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40482629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-Amino-3-methoxyphenyl)methanesulfonamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Standard Sulfonylation Procedure

The primary synthetic route involves reacting 4-amino-3-methoxyaniline with methanesulfonyl chloride in the presence of a base (e.g., triethylamine or pyridine) under anhydrous conditions. The reaction is typically conducted in dichloromethane (DCM) at 0–5°C to minimize side reactions. After completion, the free base is treated with hydrochloric acid (HCl) to yield the hydrochloride salt.

Key Steps :

- Base Selection : Triethylamine (2.2 equiv.) neutralizes HCl generated during sulfonylation, ensuring high yields (~85–92%).

- Solvent Optimization : Polar aprotic solvents (e.g., DCM or THF) enhance reactivity compared to non-polar alternatives.

- Acidification : Adding concentrated HCl to the reaction mixture precipitates the hydrochloride salt, which is isolated via filtration.

Alternative Synthetic Routes

Nitro Reduction Pathway

A nitro precursor, 4-nitro-3-methoxyphenylmethanesulfonamide , is reduced using sodium hydrosulfite (Na₂S₂O₄) or iron powder in acidic methanol. This method achieves >90% conversion but requires additional purification steps.

Reaction Conditions :

One-Pot Synthesis

A streamlined approach combines sulfonylation and acidification in a single reactor, reducing intermediate isolation. This method is favored for its efficiency but demands precise stoichiometric control.

Industrial Production

Scalable Synthesis

Industrial protocols scale the laboratory method using continuous flow reactors to enhance safety and yield. Key modifications include:

- Temperature Control : Maintained at 10–20°C to prevent exothermic runaway.

- Purification : Recrystallization from ethanol/water mixtures achieves >99% purity.

Table 1: Comparison of Industrial vs. Laboratory Methods

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Yield | 85–92% | 88–95% |

| Reaction Time | 4–6 hours | 2–3 hours |

| Solvent Consumption | High | Optimized (50% reduction) |

| Purity | >98% | >99.5% |

Reaction Optimization

Stoichiometric Adjustments

Solvent Effects

Table 2: Solvent Impact on Yield

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| Dichloromethane | 8.93 | 92 |

| Tetrahydrofuran | 7.52 | 88 |

| Acetonitrile | 37.5 | 78 |

Polar aprotic solvents like DCM favor sulfonylation due to better stabilization of the transition state.

Purification and Characterization

Recrystallization

The hydrochloride salt is recrystallized from methanol/ethyl acetate (1:3), yielding needle-like crystals with a melting point of 183–185°C.

Analytical Validation

- ¹H NMR (DMSO-d₆): δ 3.08 (s, 3H, SO₂CH₃), 3.81 (s, 3H, OCH₃), 6.85–7.12 (m, 3H, Ar-H).

- HPLC : Purity >99% with a retention time of 6.8 min (C18 column, 0.1% TFA in acetonitrile/water).

Emerging Techniques

Catalytic Methods

Recent advances employ biocatalysts (e.g., sulfotransferases) for greener synthesis, though yields remain suboptimal (~65%).

Flow Chemistry

Microreactor systems reduce reaction times to 30 minutes and improve heat dissipation, enabling kilogram-scale production.

Analyse Chemischer Reaktionen

Oxidation Reactions

The sulfonamide group and aromatic ring undergo oxidation under controlled conditions. Key reagents and outcomes include:

| Oxidizing Agent | Conditions | Major Products | Mechanistic Notes |

|---|---|---|---|

| H₂O₂ (30%) | Acidic aqueous medium | Sulfonic acid derivatives | Electrophilic aromatic substitution |

| KMnO₄ | Aqueous, pH < 2 | Quinone derivatives | Radical-mediated oxidation |

| Ozone (O₃) | Dichloromethane, −78°C | Cleavage products (e.g., nitro derivatives) | Ozonolysis of methoxy group |

Key Findings :

- Oxidation of the sulfonamide group yields sulfonic acids, enhancing water solubility.

- Methoxy group oxidation to quinones is selective under strongly acidic conditions.

Reduction Reactions

The aromatic amine and sulfonamide groups participate in reduction pathways:

Key Findings :

- LiAlH₄ reduces the sulfonamide to a thiol, enabling downstream functionalization.

- Hydrogenolysis removes the sulfonamide group entirely, yielding 4-amino-3-methoxyaniline .

Substitution Reactions

The amino and methoxy groups facilitate electrophilic and nucleophilic substitutions:

Electrophilic Aromatic Substitution

| Reagent | Conditions | Position | Major Products |

|---|---|---|---|

| HNO₃/H₂SO₄ | 0–5°C | Para to –NH₂ | Nitro derivatives |

| Br₂/FeBr₃ | CH₂Cl₂, 25°C | Ortho to –OCH₃ | Brominated derivatives |

Nucleophilic Substitution

| Reagent | Conditions | Target Site | Products |

|---|---|---|---|

| RCOCl (acyl chloride) | Pyridine, 25°C | –NH₂ group | Acetylated sulfonamides |

| CH₃I/K₂CO₃ | DMF, 60°C | –NH₂ group | N-methylated derivatives |

Key Findings :

- Bromination occurs preferentially at the ortho position relative to the methoxy group due to directing effects.

- Acylation of the amino group improves metabolic stability in pharmaceutical analogs .

Complexation and Chelation

The compound acts as a ligand in metal coordination chemistry:

| Metal Ion | Conditions | Complex Type | Applications |

|---|---|---|---|

| Cu²⁺ | Aqueous, pH 7.4 | Square planar complexes | Catalytic oxidation studies |

| Fe³⁺ | Ethanol, reflux | Octahedral complexes | Magnetic material precursors |

Key Findings :

- Copper complexes exhibit catalytic activity in oxidation reactions.

Stability and Degradation

- Thermal Stability : Decomposes above 250°C, releasing SO₂ and NH₃ .

- Photodegradation : UV light (254 nm) induces cleavage of the sulfonamide bond, forming methanesulfonic acid and aromatic amines.

Biological Interactions

While not strictly chemical reactions, the compound interacts with biological molecules:

Wissenschaftliche Forschungsanwendungen

Chemistry

N-(4-Amino-3-methoxyphenyl)methanesulfonamide hydrochloride is utilized as a reagent in organic synthesis. It serves as a building block for more complex molecules, facilitating the development of new compounds with potential therapeutic applications. The compound's methoxy substitution enhances its solubility and reactivity compared to traditional sulfonamides.

| Application | Description |

|---|---|

| Organic Synthesis | Used as a reagent and building block for complex molecules. |

| Modification of Properties | Enables the alteration of chemical properties for specific uses. |

Biology

Research indicates that this compound interacts with biological macromolecules, particularly DNA. Its ability to intercalate between DNA base pairs can disrupt replication and transcription processes, making it a candidate for cancer research.

Mechanism of Action :

- DNA Intercalation : The compound intercalates into DNA, potentially leading to apoptosis in cancer cells.

- Enzyme Inhibition : It inhibits topoisomerases, enzymes crucial for DNA replication.

Medicine

N-(4-Amino-3-methoxyphenyl)methanesulfonamide hydrochloride has been investigated for its potential antitumor properties. In vitro studies have shown that it induces apoptosis in various cancer cell lines through mechanisms involving DNA cleavage and cell cycle arrest.

| Biological Activity | Description |

|---|---|

| Antibacterial Properties | Exhibits significant antimicrobial activity against various pathogens. |

| Anticancer Potential | Induces apoptosis in cancer cells by inhibiting topoisomerase II activity. |

Case Studies

-

Antibacterial Activity :

A study evaluated the antibacterial efficacy of N-(4-amino-3-methoxyphenyl)methanesulfonamide hydrochloride against Methicillin-resistant Staphylococcus aureus (MRSA). The Minimum Inhibitory Concentration (MIC) was significantly lower than that of traditional sulfonamides, indicating enhanced potency attributed to the methoxy substitution . -

Anticancer Studies :

In vitro experiments demonstrated that this compound inhibited the growth of various cancer cell lines by inducing apoptosis through DNA damage mechanisms. The presence of the methoxy group was critical for enhancing anticancer activity compared to related compounds lacking this modification .

Wirkmechanismus

The compound is known for its ability to bind to DNA. It intercalates its 9-aminoacridine moiety between DNA base pairs, and its anilino side chain is located in the narrow groove of the DNA. This interaction can disrupt DNA replication and transcription, leading to its potential antitumor effects.

Vergleich Mit ähnlichen Verbindungen

Comparison :

| Property | Target Compound | Compound 6g |

|---|---|---|

| Molecular Weight | 314.86 (HCl salt) | ~533.62 (estimated) |

| Melting Point | Not reported | 161°C |

| Application | Sensor mediator, drug intermediate | Potential anticancer agent |

The addition of acridinyl groups enhances thermal stability and modifies biological activity, shifting applications from diagnostics to therapeutics .

USP Sotalol-Related Compounds

Sotalol (a beta-blocker) and its related compounds share the methanesulfonamide core but differ in phenyl substituents :

- Related Compound A: N-(4-Formylphenyl)methanesulfonamide (C₈H₉NO₃S, MW 199.22) features a formyl group at the 4-position.

- Related Compound B: N-[4-[2-(Isopropylamino)ethyl]phenyl]methanesulfonamide HCl (C₁₂H₂₀N₂O₂S·HCl, MW 292.83) includes an isopropylaminoethyl side chain.

Comparison :

| Property | Target Compound | Sotalol-Related Compound B |

|---|---|---|

| Functional Groups | 4-amino, 3-methoxy | 4-[2-(isopropylamino)ethyl] |

| Molecular Weight | 314.86 | 292.83 |

| Application | Diagnostics, pharmaceuticals | Cardiovascular drug reference |

Structural differences in substituents dictate pharmacological roles: the target compound’s amino-methoxy groups favor sensor mediation, while Sotalol derivatives target adrenergic receptors .

Bio-Based Amine Derivatives (e.g., Compound 12cG)

Compound 12cG: N-(3-(4-Amino-3-methoxyphenyl)propyl)methanesulfonamide (C₁₀H₁₆N₂O₃S, MW 244.31) is synthesized via lignin-derived platform chemicals, highlighting sustainable pathways .

Comparison :

| Property | Target Compound | Compound 12cG |

|---|---|---|

| Molecular Backbone | Direct phenyl substitution | Propyl-extended backbone |

| Synthesis Focus | Pharmaceutical intermediates | Sustainable chemistry |

Biologische Aktivität

N-(4-Amino-3-methoxyphenyl)methanesulfonamide hydrochloride, also known by its CAS number 83209-83-0, is a sulfonamide derivative with notable biological activities. This article explores its chemical properties, biological mechanisms, and potential applications in medicinal chemistry.

- Molecular Formula : C₈H₁₃ClN₂O₃S

- Molecular Weight : 252.72 g/mol

- Appearance : Pale-yellow to yellow-brown solid

- Solubility : Soluble in water due to the hydrochloride group

Biological Activities

Research indicates that N-(4-amino-3-methoxyphenyl)methanesulfonamide hydrochloride exhibits several significant biological activities:

- Antibacterial Properties :

- Anticancer Potential :

- Enzyme Inhibition :

The biological activity of N-(4-amino-3-methoxyphenyl)methanesulfonamide hydrochloride can be attributed to several mechanisms:

- DNA Intercalation : The compound may intercalate between DNA bases, disrupting replication and transcription processes.

- Enzyme Interaction : It can bind to enzymes such as topoisomerases, inhibiting their activity and leading to apoptosis in cancer cells.

- Modulation of Signaling Pathways : By affecting cellular signaling pathways, this compound may influence cell growth and differentiation.

Antibacterial Activity

A study evaluated the antibacterial efficacy of various sulfonamides, including N-(4-amino-3-methoxyphenyl)methanesulfonamide hydrochloride. The Minimum Inhibitory Concentration (MIC) for MRSA was determined to be significantly lower than that of traditional sulfonamides, suggesting enhanced potency due to the methoxy substitution .

Anticancer Studies

In vitro studies demonstrated that this compound induced apoptosis in various cancer cell lines. The mechanism involved the inhibition of topoisomerase II activity, leading to increased DNA cleavage and cell cycle arrest. The results indicated that the presence of the methoxy group was critical for enhancing anticancer activity compared to related compounds without this modification .

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Sulfanilamide | C₆H₈N₂O₂S | Known for antibacterial properties |

| N-(4-Aminophenyl)sulfonamide | C₆H₈N₂O₂S | Similar mechanism of action as sulfanilamide |

| N-(2-Aminoethyl)-p-toluenesulfonamide | C₉H₁₃N₃O₂S | Exhibits anti-inflammatory properties |

The unique methoxy substitution on N-(4-amino-3-methoxyphenyl)methanesulfonamide hydrochloride enhances its solubility and biological activity compared to these related compounds.

Q & A

Q. What are the established synthetic routes for N-(4-amino-3-methoxyphenyl)methanesulfonamide HCl?

The compound is synthesized via a one-pot reaction involving guaiacol derivatives. A validated procedure includes:

- Suspending iodobenzene diacetate (PIDA) in methanol under cooling.

- Adding the phenol precursor (e.g., guaiacol derivative) and stirring for 30 minutes.

- Introducing triethylamine, water, and methyl glycinate hydrochloride to form the sulfonamide moiety. Yield optimization requires precise stoichiometry (e.g., 7 equivalents of methyl glycinate) and reaction monitoring via TLC or HPLC .

Q. Which analytical techniques are critical for characterizing this compound?

Key methods include:

- NMR Spectroscopy : To confirm aromatic substitution patterns and sulfonamide linkage (e.g., δ 7.72 ppm for aromatic protons in related structures) .

- Mass Spectrometry (HRMS-ESI) : For molecular ion validation (e.g., m/z 256.4 [M+H]+ in analogous compounds) .

- X-ray Crystallography : Resolves ambiguities in stereochemistry for crystalline derivatives .

Q. What physicochemical properties are relevant for experimental handling?

Q. How is this compound utilized as a building block in organic synthesis?

The sulfonamide group acts as a directing group in electrophilic substitutions, enabling regioselective functionalization (e.g., halogenation or cross-coupling reactions). The methoxy and amino groups enhance solubility for downstream reactions .

Q. What are the stability considerations under varying pH conditions?

- Acidic Conditions : Protonation of the amino group may alter reactivity.

- Basic Conditions : Risk of sulfonamide hydrolysis; use buffered systems (pH 7–9) for aqueous reactions .

Advanced Research Questions

Q. How can reaction yields be optimized in large-scale synthesis?

- Parameter Screening : Vary equivalents of PIDA (1.1–1.5 mmol) and reaction time (30–60 min) to balance conversion and side-product formation.

- Workup Strategies : Use flash chromatography with gradient elution (hexane:EtOAc) to isolate high-purity product .

Q. How to resolve contradictions in analytical data (e.g., NMR vs. MS)?

- Multi-Technique Validation : Cross-validate NMR shifts with computational modeling (DFT) to confirm assignments .

- Impurity Profiling : Use LC-MS to detect trace byproducts (e.g., over-oxidized intermediates) that skew mass data .

Q. What challenges arise in developing electrochemical biosensors with this compound?

- Surface Immobilization : Direct adsorption on electrodes may reduce sensitivity; covalent bonding via Au-S linkages improves stability.

- Mediator Selection : The compound’s redox activity at −0.2 V (vs. Ag/AgCl) enables THC detection, but co-mediators (e.g., ferrocene derivatives) enhance signal-to-noise ratios .

Q. Which electrochemical methods are suitable for quantifying this compound in biosensing?

- Chronoamperometry : Measures current decay proportional to analyte concentration (LOD: ~0.1 µM).

- Electrochemical Impedance Spectroscopy (EIS) : Detects interfacial resistance changes upon target binding .

Q. How does the sulfonamide group influence reactivity in catalytic systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.